molecular formula C20H22N2O2S2 B2429010 2,4,6-trimethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide CAS No. 863511-72-2

2,4,6-trimethyl-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2429010
CAS No.: 863511-72-2
M. Wt: 386.53
InChI Key: IRXMKXOOTGTPEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The design, synthesis, and pharmacological evaluation of various substituted arylthiazoles have been reported . These compounds bear a lipophilic end, which consists of a phenyl moiety, a 1,3-thiazole ring, and a functional end, which comprises an alkylamine .

Scientific Research Applications

  • Inhibitors of Kynurenine 3-Hydroxylase : Synthesized derivatives, including N-(4-phenylthiazol-2-yl)benzenesulfonamides, have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. These compounds have shown effectiveness in increasing kynurenic acid concentration, potentially useful in investigating neuronal injury's pathophysiological role (Röver et al., 1997).

  • Antitumor Activity : Novel benzenesulfonamide derivatives have demonstrated significant in vitro antitumor activity. Notably, specific compounds showed remarkable activity and selectivity against certain cancer cell lines, such as non-small cell lung cancer and melanoma (Sławiński & Brzozowski, 2006).

  • Antimicrobial Properties : Hybrid molecules between benzenesulfonamides and active antimicrobial benzo[d]isothiazol-3-ones have been synthesized, exhibiting moderate antibacterial properties against gram-positive bacteria and antifungal properties against certain yeasts and dermatophytes (Zani et al., 2009).

  • Carbonic Anhydrase Inhibitors and Cytotoxic Activities : Certain synthesized benzenesulfonamide derivatives have shown to be potent inhibitors of carbonic anhydrase and have exhibited interesting cytotoxic activities. This finding is crucial for further anti-tumor activity studies (Gul et al., 2016).

  • Selective Cyclooxygenase-2 Inhibitors : Research on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives has led to the identification of potent and selective COX-2 inhibitors, which have potential applications in treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

  • Quantitative Structure–Activity Relationship (QSAR) Studies : QSAR studies have been conducted on novel benzenesulfonamide derivatives to understand better the relationship between molecular structure and anticancer activity. This research provides valuable insights for developing new anticancer therapies (Tomorowicz et al., 2020).

  • Anticonvulsant Action : Novel benzenesulfonamide derivatives have been evaluated for their anticonvulsant activity, showing effective seizure protection in animal models. This highlights their potential in treating epilepsy (Mishra et al., 2017).

  • DNA Cleavage and Genotoxic Potential : Research on benzenesulfonamide copper(II) complexes has investigated their ability to cleave DNA, revealing insights into their genotoxic potential, which could have implications in cancer research (González-Álvarez et al., 2006).

  • UV Protection and Antimicrobial Properties for Cotton Fabrics : Thiazole azodyes containing sulfonamide moiety have been explored for their applications in providing UV protection and antimicrobial properties to cotton fabrics (Mohamed et al., 2020).

  • Inducing Triple Response in Arabidopsis : Certain derivatives of benzenesulfonamides have been identified to induce a triple response in Arabidopsis seedlings, providing a tool for studying plant growth and development (Oh et al., 2017).

Properties

IUPAC Name

2,4,6-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S2/c1-14-11-15(2)19(16(3)12-14)26(23,24)21-10-9-18-13-25-20(22-18)17-7-5-4-6-8-17/h4-8,11-13,21H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXMKXOOTGTPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.